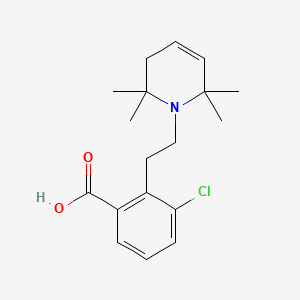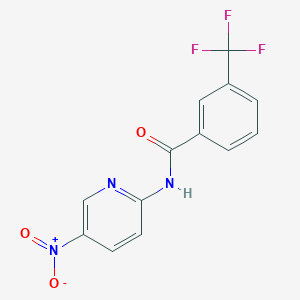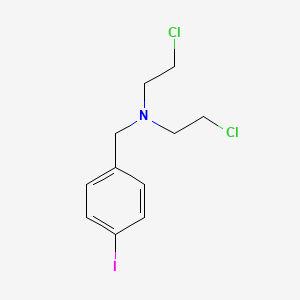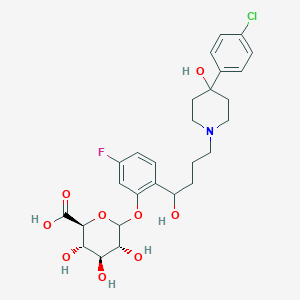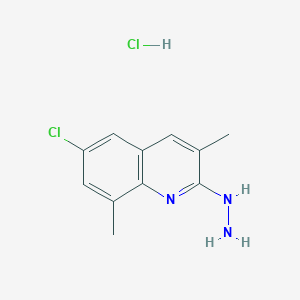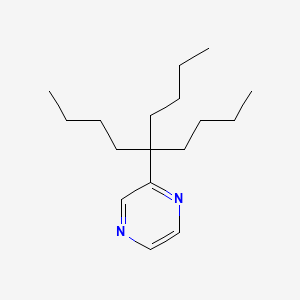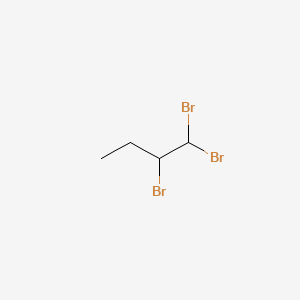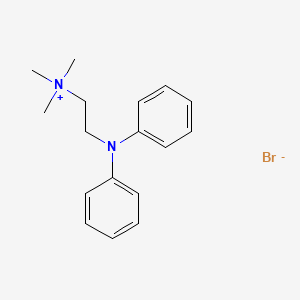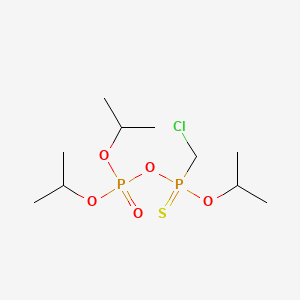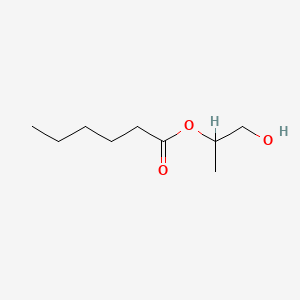
Propylene glycol 2-hexanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propylene glycol 2-hexanoate is an ester compound formed from propylene glycol and hexanoic acid. It is a colorless to pale yellow liquid with a mild odor. This compound is used in various applications due to its unique chemical properties, including its role as a solvent and intermediate in chemical synthesis.
准备方法
Synthetic Routes and Reaction Conditions
Propylene glycol 2-hexanoate is synthesized through the esterification reaction between propylene glycol and hexanoic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the equilibrium towards the formation of the ester.
Industrial Production Methods
In industrial settings, the production of this compound involves continuous processes where the reactants are fed into a reactor equipped with a distillation column. The esterification reaction is conducted at elevated temperatures, and the water by-product is continuously removed to ensure high yields. The final product is then purified through distillation to obtain the desired purity.
化学反应分析
Types of Reactions
Propylene glycol 2-hexanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed back to propylene glycol and hexanoic acid in the presence of water and an acid or base catalyst.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.
Oxidation: Under specific conditions, the ester can be oxidized to form carboxylic acids and other oxidation products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and acid or base catalysts.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Propylene glycol and hexanoic acid.
Transesterification: Different esters and alcohols.
Oxidation: Carboxylic acids and other oxidation products.
科学研究应用
Propylene glycol 2-hexanoate has several applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the formulation of various biological assays and experiments.
Medicine: Investigated for its potential use in drug delivery systems due to its solubility properties.
Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer manufacturing.
作用机制
The mechanism of action of propylene glycol 2-hexanoate involves its interaction with various molecular targets. As a solvent, it can enhance the solubility of hydrophobic compounds, facilitating their transport and interaction with biological membranes. In drug delivery systems, it can improve the bioavailability of active pharmaceutical ingredients by increasing their solubility and stability.
相似化合物的比较
Similar Compounds
Propylene glycol: A diol with similar solubility properties but lacks the ester functionality.
Hexanoic acid: A carboxylic acid that can form esters with various alcohols.
Ethylene glycol 2-hexanoate: An ester formed from ethylene glycol and hexanoic acid, similar in structure but with different physical properties.
Uniqueness
Propylene glycol 2-hexanoate is unique due to its specific ester structure, which imparts distinct solubility and reactivity characteristics. Its ability to act as a solvent and intermediate in various chemical reactions makes it valuable in multiple applications, distinguishing it from other similar compounds.
属性
CAS 编号 |
29592-92-5 |
|---|---|
分子式 |
C9H18O3 |
分子量 |
174.24 g/mol |
IUPAC 名称 |
1-hydroxypropan-2-yl hexanoate |
InChI |
InChI=1S/C9H18O3/c1-3-4-5-6-9(11)12-8(2)7-10/h8,10H,3-7H2,1-2H3 |
InChI 键 |
PWNFTZZOSNXDLA-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC(=O)OC(C)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


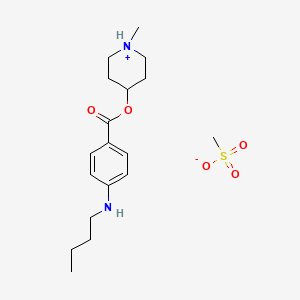
![3-[(3,5-Difluorophenyl)methyl]-1,3-dihydroindol-2-one](/img/structure/B13749522.png)
